Fotocaine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

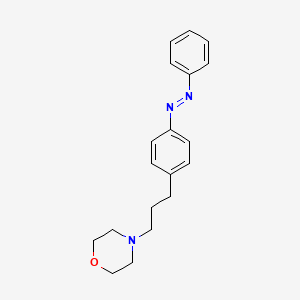

Fotocaine is a novel photochromic ion channel blocker derived from the long-lasting anesthetic fomocaine. It is designed to enable optical control of neuronal action potential firing by switching between 350 and 450 nm light . This compound represents an innovative approach in photopharmacology, allowing precise spatial and temporal control over neuronal functions .

Preparation Methods

Chemical Reactions Analysis

Fotocaine undergoes various types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form different products.

Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.

Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Fotocaine has a wide range of scientific research applications, including:

Mechanism of Action

Fotocaine exerts its effects by acting as a photochromic ion channel blocker. It is readily taken up by neurons in brain slices and enables the optical control of action potential firing by switching between 350 and 450 nm light . The molecular targets of this compound include voltage-gated ion channels, particularly sodium channels, which are crucial for the generation and propagation of action potentials . The compound’s mechanism involves the reversible binding to these channels, allowing precise control over their activity with light .

Comparison with Similar Compounds

Fotocaine is unique compared to other similar compounds due to its photochromic properties and ability to control ion channels with light. Similar compounds include:

QAQ: A bis-quaternary ammonium ion that requires accessory ion channels for its biological effects.

Ethercaine: An azobenzene-containing local anesthetic with light-controlled biological activity.

This compound’s advantage lies in its ability to be readily taken up by neurons and its efficient optical control of action potential firing, making it a powerful tool in photopharmacology .

Properties

Molecular Formula |

C19H23N3O |

|---|---|

Molecular Weight |

309.4 g/mol |

IUPAC Name |

[4-(3-morpholin-4-ylpropyl)phenyl]-phenyldiazene |

InChI |

InChI=1S/C19H23N3O/c1-2-6-18(7-3-1)20-21-19-10-8-17(9-11-19)5-4-12-22-13-15-23-16-14-22/h1-3,6-11H,4-5,12-16H2 |

InChI Key |

NDADKOVXAJKACJ-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CCCC2=CC=C(C=C2)N=NC3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B13436379.png)

![(E)-1-[2-hydroxy-4,6-bis(2-methoxyethoxymethoxy)phenyl]-3-[3-methoxy-4-(2-methoxyethoxymethoxy)phenyl]prop-2-en-1-one](/img/structure/B13436400.png)

![2-(1-Ethylpropyl)-2,4-dihydro-4-[4-[4-(4-methoxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one](/img/structure/B13436411.png)

![[(2R,3S,4R,5R)-3,4-diacetyloxy-6-hydroxy-5-(phenylmethoxycarbonylamino)oxan-2-yl]methyl acetate](/img/structure/B13436421.png)